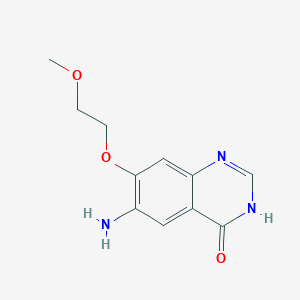
6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethoxy compounds.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinazoline core.
Functionalization: The quinazoline core is then functionalized with an amino group and a methoxyethoxy group under specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline ring.
Substitution: Substitution reactions can introduce different substituents on the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the methoxyethoxy group.
7-(2-Methoxyethoxy)quinazolin-4(3H)-one: Lacks the amino group.
6,7-Dimethoxyquinazolin-4(3H)-one: Contains two methoxy groups instead of one methoxyethoxy group.
Uniqueness
6-Amino-7-(2-methoxyethoxy)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the methoxyethoxy group, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
6-amino-7-(2-methoxyethoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O3/c1-16-2-3-17-10-5-9-7(4-8(10)12)11(15)14-6-13-9/h4-6H,2-3,12H2,1H3,(H,13,14,15) |
Clave InChI |
DFAVRUDPFQPPMP-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)N=CNC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


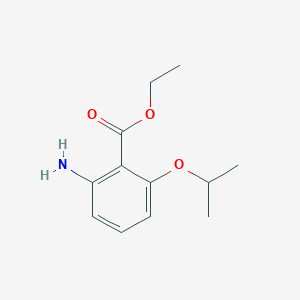
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)

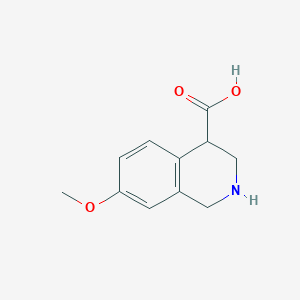
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)
![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)
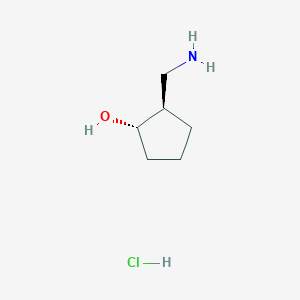
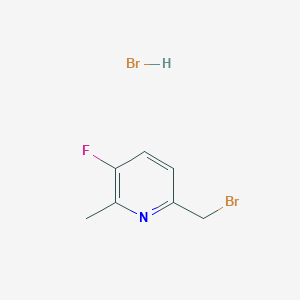
![[3-(Aminomethyl)-6-methyl-2-oxo-4-propylpyridin-1-yl] acetate](/img/structure/B13648842.png)


